2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-8-[(4-METHOXYPHENYL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE
Overview
Description
2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-8-[(4-METHOXYPHENYL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is a complex organic compound with a unique structure that combines cyclohexene, methoxyphenyl, and naphthyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-8-[(4-METHOXYPHENYL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclohexene moiety: This can be achieved through the Birch reduction of anisole followed by acid hydrolysis.
Introduction of the methoxyphenyl group: This step typically involves a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.
Construction of the naphthyridine core: This can be synthesized through a series of cyclization reactions involving pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to ensure high yield and purity. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-8-[(4-METHOXYPHENYL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium methoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-8-[(4-METHOXYPHENYL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-8-[(4-METHOXYPHENYL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-4-OXO-4-(4-PHENOXYANILINO)BUTANOIC ACID
- 2-[4-methyl-6-(2,6,6-trimethylcyclohex-1-enyl)hexa-1,3,5-trienyl]-1-cyclohexen-1-carbaldehyde
Uniqueness
2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-8-[(4-METHOXYPHENYL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
8-[2-(cyclohexen-1-yl)ethyl]-2-[(4-methoxyphenyl)methyl]pyrido[4,3-b][1,6]naphthyridine-1,9-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-33-21-9-7-20(8-10-21)18-30-16-13-25-23(27(30)32)17-22-24(28-25)12-15-29(26(22)31)14-11-19-5-3-2-4-6-19/h5,7-10,12-13,15-17H,2-4,6,11,14,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBSKSFJUSDIKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCC5=CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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